Terquinoxalinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terquinoxalinyl is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terquinoxalinyl typically involves the condensation of o-phenylenediamine with dicarbonyl compounds. One common method is the iron-catalyzed one-pot synthesis, where 2-nitroanilines react with vicinal diols under transfer hydrogenative conditions . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct.
Industrial Production Methods
Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods include the use of catalysts such as pyridine in condensation-oxidation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Terquinoxalinyl undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form quinoxalinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoxalinones, aminoquinoxalines, and various substituted quinoxalines, which have significant biological and industrial applications .
Scientific Research Applications
Terquinoxalinyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Incorporated into pharmaceutical formulations for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of Terquinoxalinyl involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but different functional groups.
Tetrahydroquinoline: Another nitrogen-containing heterocycle with diverse biological activities.
Triazolylquinoxaline: A derivative with enhanced properties for specific applications.
Uniqueness
Terquinoxalinyl stands out due to its unique combination of biological activities and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
18162-21-5 |
---|---|
Molecular Formula |
C24H14N6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2,3-di(quinoxalin-2-yl)quinoxaline |
InChI |
InChI=1S/C24H14N6/c1-3-9-17-15(7-1)25-13-21(27-17)23-24(30-20-12-6-5-11-19(20)29-23)22-14-26-16-8-2-4-10-18(16)28-22/h1-14H |
InChI Key |
YCGCHNWTMZWGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.